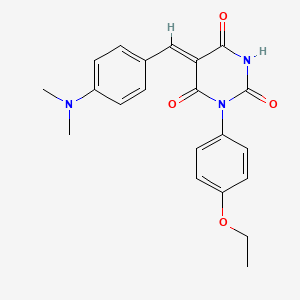
5-(4-Dimethylamino-benzylidene)-1-(4-ethoxy-phenyl)-pyrimidine-2,4,6-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Dimethylamino-benzylidene)-1-(4-ethoxy-phenyl)-pyrimidine-2,4,6-trione is a useful research compound. Its molecular formula is C21H21N3O4 and its molecular weight is 379.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(4-Dimethylamino-benzylidene)-1-(4-ethoxy-phenyl)-pyrimidine-2,4,6-trione is a synthetic organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, synthesis methods, and interaction with biological targets.
Chemical Structure and Properties
The compound has the molecular formula C19H20N2O5, characterized by a pyrimidine ring substituted with a dimethylamino-benzylidene group and an ethoxy-phenyl moiety. The unique structural features contribute to its diverse chemical properties and biological activities.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions. A common approach includes:
- Condensation Reaction : Starting from 1,3-dimethylpyrimidine-2,4,6-trione and appropriate aldehydes or ketones in the presence of acid catalysts.
- Purification : The product is purified to achieve high yields and purity.
This method allows for the efficient production of the target compound while maintaining structural integrity.
Anticancer Activity
Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The presence of the pyrimidine ring is often linked to pharmacological effects due to its ability to interact with biological targets such as enzymes and receptors.
Case Study : In vitro tests have shown that this compound can inhibit cell proliferation in certain cancer cell lines, suggesting a potential mechanism of action through apoptosis induction or cell cycle arrest.
Antimicrobial Activity
Compounds structurally similar to this compound have demonstrated significant antimicrobial properties. The pyrimidine moiety is frequently associated with the inhibition of bacterial growth.
Research Findings : Studies have reported that derivatives of pyrimidine compounds can effectively inhibit the growth of various pathogens, including bacteria and fungi.
Interaction Studies
Understanding the interactions between this compound and biological targets is crucial for assessing its therapeutic potential. Techniques such as molecular docking studies provide insights into binding affinities with specific proteins involved in cell signaling pathways.
| Biological Target | Interaction Type | Potential Implications |
|---|---|---|
| Enzymes | Inhibition | May lead to reduced tumor growth or bacterial resistance |
| Receptors | Modulation | Potential for drug development targeting specific pathways |
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally related compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Pyrimidine ring with dimethylamino and ethoxy groups | Potential anticancer activity | Novel combination of substituents |
| 5-(3-[2-(4-methylphenoxy)ethoxy]benzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione | Similar pyrimidine core but different substituents | Antimicrobial properties | Different phenoxy substitution |
| 1-(3-Methylphenyl)-3-(dimethylamino)urea | Urea derivative with dimethylamino group | Anticancer activity | Urea functional group instead of pyrimidine |
属性
IUPAC Name |
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-4-28-17-11-9-16(10-12-17)24-20(26)18(19(25)22-21(24)27)13-14-5-7-15(8-6-14)23(2)3/h5-13H,4H2,1-3H3,(H,22,25,27)/b18-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKHSPWXFTXFRM-AQTBWJFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)N(C)C)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)N(C)C)/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














